N~1~-(2,5-Difluorophenyl)-beta-alaninamide hydrochloride
Description
N~1~-(2,5-Difluorophenyl)-beta-alaninamide hydrochloride (CAS 1147202-33-2) is a fluorinated arylalkylamine derivative with a molecular formula of C9H10ClF2N2O and a molecular weight of 238.64 g/mol. Its structure consists of a 2,5-difluorophenyl group linked to a beta-alaninamide backbone (NH2-CH2-CH2-CONH2) in its hydrochloride salt form.
Properties
IUPAC Name |
3-amino-N-(2,5-difluorophenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O.ClH/c10-6-1-2-7(11)8(5-6)13-9(14)3-4-12;/h1-2,5H,3-4,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXIHHXVKBFVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)CCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of N~1~-(2,5-Difluorophenyl)-beta-alaninamide hydrochloride primarily involves constructing the β-alaninamide backbone attached to a 2,5-difluorophenyl moiety. The key steps include:
- Formation of the aromatic amine precursor
- Coupling with the β-alanine derivative
- Conversion to the amide hydrochloride salt
The synthesis avoids protective groups where possible, favoring direct amidation techniques to enhance cost-effectiveness and yield.
Preparation of the Aromatic Amine Intermediate
Starting Material: 2,5-Difluoroaniline or its derivatives
Direct Nucleophilic Aromatic Substitution: If substituted derivatives are required, halogenation of fluorinated phenyl compounds can be performed using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Purification: The aromatic amine is purified via recrystallization from ethanol or via column chromatography, ensuring high purity for subsequent steps.
- The synthesis of fluorinated aromatic amines is well-documented, with yields typically exceeding 80% when using electrophilic fluorination reagents under controlled conditions.
Synthesis of the β-Alaninamide Moiety
Starting Material: Commercially available β-alanine or its esters (e.g., β-alanine methyl ester).
β-Alanine ester + Amine derivative → β-Alaninamide ester
-
- Use of coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) in the presence of catalytic 4-Dimethylaminopyridine (DMAP).
- Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
- Dissolve β-alanine methyl ester in dry DCM.
- Add equimolar amount of the aromatic amine.
- Add DCC and a catalytic amount of DMAP.
- Stir at room temperature for 12-24 hours.
- Filter off dicyclohexylurea byproduct and concentrate.
Yield: Typically 70-85%, depending on reaction conditions.
Conversion to the Hydrochloride Salt
Amide Hydrolysis (if necessary): The ester can be hydrolyzed to the free acid using aqueous base (e.g., NaOH), followed by acidification with HCl to form the hydrochloride salt.
Direct Amidation (Alternative): The amino group can be directly amidated with appropriate acyl chlorides or anhydrides, followed by salt formation.
Note: The process avoids protecting groups, aligning with the method described in patent US20030105335A1, which emphasizes straightforward synthesis without protective groups.
Purification and Characterization
- Purification: Recrystallization from ethanol or aqueous solvents ensures high purity.
- Characterization: Confirmed via IR, NMR, and mass spectrometry, ensuring the structure and purity meet pharmaceutical standards.
Data Table Summarizing the Synthetic Route
| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 2,5-Difluoroaniline | Electrophilic fluorination (NFSI) | 2,5-Difluoroaniline derivative | >80% | Purity critical |
| 2 | β-Alanine methyl ester | DCC, DMAP, DCM | β-Alaninamide methyl ester | 70-85% | Coupling efficiency |
| 3 | β-Alaninamide methyl ester | Hydrolysis with NaOH, HCl | β-Alaninamide hydrochloride | >90% | Salt formation |
Research Findings and Notes
- Efficiency: The direct amidation approach minimizes steps and avoids protective groups, making it suitable for large-scale synthesis.
- Selectivity: Use of coupling agents like DCC or DIC ensures high selectivity and minimal side reactions.
- Scalability: The methods are adaptable to industrial scale, with reported yields exceeding 70% at each stage.
- Environmental Considerations: Reactions are performed under mild conditions, with solvent recovery and waste management strategies recommended.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,5-Difluorophenyl)-beta-alaninamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex molecules. Its difluorophenyl group enhances reactivity and selectivity in various chemical reactions.
Biology
- Enzyme Inhibition Studies : N~1~-(2,5-Difluorophenyl)-beta-alaninamide hydrochloride is utilized in studying enzyme inhibition and protein-ligand interactions. It can modulate enzyme activity through specific binding interactions, making it valuable for biochemical research.
- Therapeutic Investigations : The compound has been investigated for potential therapeutic effects, particularly in anti-inflammatory and anticancer research. Its mechanism of action involves interacting with molecular targets such as enzymes or receptors, leading to modulation of cellular pathways.
Medicine
- Potential Therapeutic Agent : There are ongoing studies into its effectiveness against various diseases, including cancer and autoimmune disorders. The compound's ability to inhibit specific signaling pathways may provide new avenues for treatment .
- Pharmacological Studies : Research indicates that compounds similar to this compound exhibit pharmacological activity across different species, suggesting potential applications in drug development for human diseases such as Alzheimer's disease .
Case Study 1: Enzyme Modulation
In a study focusing on enzyme inhibition, this compound was shown to effectively inhibit certain enzymes involved in metabolic pathways. This inhibition was quantified using high-performance liquid chromatography (HPLC), demonstrating the compound's utility in biochemical assays .
Case Study 2: Anti-Cancer Research
Another significant application was observed in anti-cancer research where this compound demonstrated cytotoxic effects on cancer cell lines. The mechanism involved the modulation of apoptosis-related pathways, indicating its potential as a therapeutic agent against malignancies .
Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Chemistry | Building block for complex molecule synthesis |
| Biology | Enzyme inhibition studies; protein-ligand interaction analysis |
| Medicine | Investigated for anti-inflammatory and anticancer properties; potential therapeutic agent |
Mechanism of Action
The mechanism of action of N1-(2,5-Difluorophenyl)-beta-alaninamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity, while the beta-alaninamide moiety facilitates its incorporation into biological systems. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The table below compares N~1~-(2,5-Difluorophenyl)-beta-alaninamide hydrochloride with four structurally related compounds:
Key Differences and Implications
Compounds with methoxy or bromo substituents (e.g., 4a , 4b ) exhibit bulkier groups that could influence receptor binding affinity or selectivity.
Substituent Effects :
- The 2,5-difluorophenyl group in the target compound and analogs (CAS 1333577-52-8 , CAS listed in ) provides electron-withdrawing effects, which may modulate interactions with aromatic residues in target proteins (e.g., serotonin receptors).
- In contrast, 4-chloro-2,5-dimethoxyphenyl (CAS in ) and bromo-substituted analogs () introduce steric and electronic variations that alter receptor engagement.
Chirality :
- (S)-1-(2,5-Difluorophenyl)ethanamine HCl highlights the role of stereochemistry in pharmacological activity, a factor absent in the achiral target compound.
Biological Activity
N~1~-(2,5-Difluorophenyl)-beta-alaninamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The compound this compound has the molecular formula C11H13ClF2N2O and a molecular weight of approximately 250.68 g/mol. The presence of difluorophenyl and amide functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 2,5-difluoroaniline and beta-alanine.
- Reagents : Hydrochloric acid is used to form the hydrochloride salt.
- Reaction Conditions : The reaction is usually conducted in an organic solvent under controlled temperature conditions to promote the formation of the amide bond.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may inhibit specific cancer cell lines. For instance, derivatives of related compounds have shown promising results in cell viability assays against HeLa cells, indicating potential for anticancer applications .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on structurally similar compounds have demonstrated their ability to inhibit aldo-keto reductases (AKR), which are implicated in various diseases including cancer .
- Pharmacokinetic Properties : Understanding the pharmacokinetics (ADMET properties) of this compound is crucial for evaluating its therapeutic potential. Research on similar compounds indicates favorable absorption, distribution, metabolism, excretion, and toxicity profiles .
Case Studies
Several case studies have investigated the biological effects of related compounds:
- Cell Viability Assays : In vitro studies utilizing MTT assays demonstrated that certain derivatives significantly reduced cell viability in cancer cell lines compared to controls. These findings suggest that modifications to the structure can enhance or diminish biological activity .
- Molecular Docking Studies : Computational analyses have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. Results indicated strong interactions with key enzymes like AKR1B1 and AKR1B10 .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N~1~-(3,4-Difluorophenyl)-beta-alaninamide | Difluorophenyl group at different positions | Potentially different anticancer activity |
| Beta-Alanine | Simple structure without fluorine substitutions | Limited biological activity compared to fluorinated variants |
| 2,5-Difluoroaniline | Aniline derivative with fluorine substitutions | Used primarily as an intermediate in dye synthesis |
This table illustrates how variations in substitution patterns can influence biological activity.
Q & A
Q. What protocols ensure safe handling of fluorinated intermediates during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
